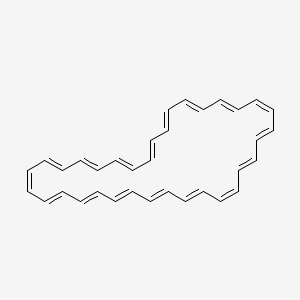![molecular formula C15H16N4O B14638071 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide CAS No. 56807-01-3](/img/structure/B14638071.png)
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinylidenemethyl group attached to a phenoxy methyl benzene carboximidamide structure, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the phenoxy methyl benzene core. This core is then functionalized with a hydrazinylidenemethyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and intermediate in organic synthesis.
Benzotrifluoride: Another related compound, known for its use in the production of pesticides and pharmaceuticals.
Uniqueness
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
56807-01-3 |
|---|---|
Fórmula molecular |
C15H16N4O |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
3-[(4-methanehydrazonoylphenoxy)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4O/c16-15(17)13-3-1-2-12(8-13)10-20-14-6-4-11(5-7-14)9-19-18/h1-9H,10,18H2,(H3,16,17) |
Clave InChI |
SCQPWKDUZQQQQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=N)N)COC2=CC=C(C=C2)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



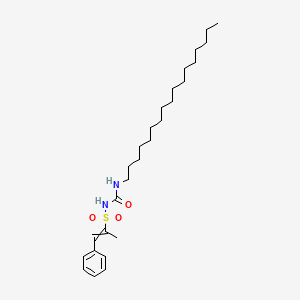
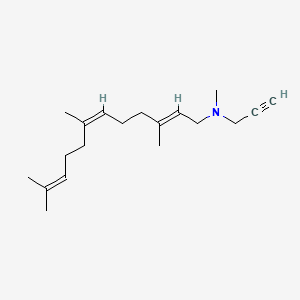
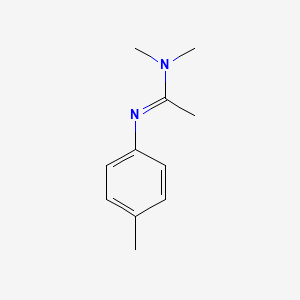

![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
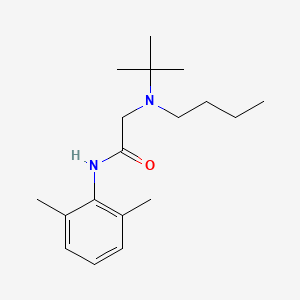
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

